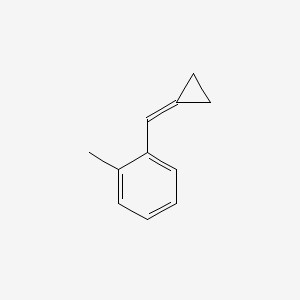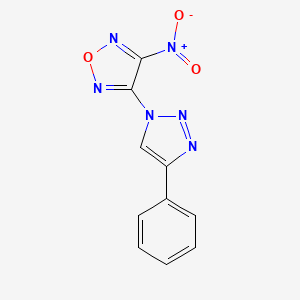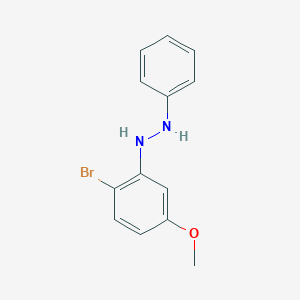methanone CAS No. 920512-84-1](/img/structure/B12616903.png)
[(2R)-2-(3-Methoxyphenyl)piperidin-1-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
The synthesis of (2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone involves several steps. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene .
Chemical Reactions Analysis
(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions
Scientific Research Applications
(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone can be compared with other piperidine derivatives such as 1-(4-Fluorophenyl)piperazine and 1-(3-Methoxyphenyl)piperazine. These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
920512-84-1 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[(2R)-2-(3-methoxyphenyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H21NO2/c1-22-17-11-7-10-16(14-17)18-12-5-6-13-20(18)19(21)15-8-3-2-4-9-15/h2-4,7-11,14,18H,5-6,12-13H2,1H3/t18-/m1/s1 |
InChI Key |
VCEZLWCOHIHXKU-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CCCCN2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
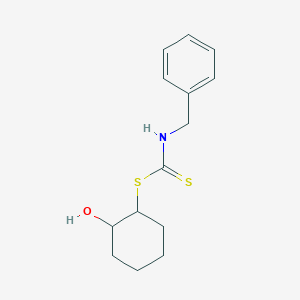
![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)

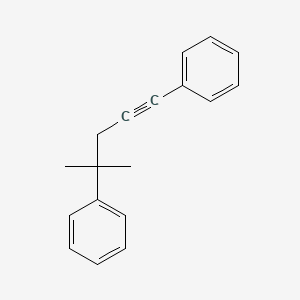
![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)
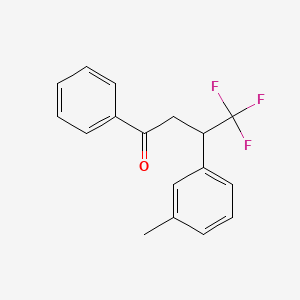
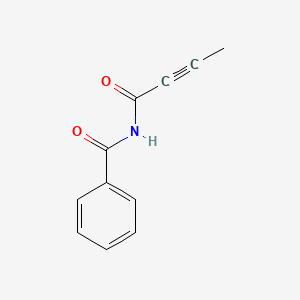
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
